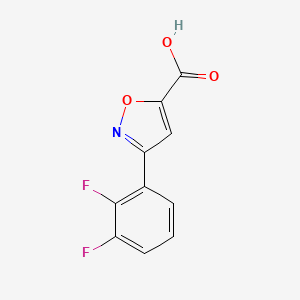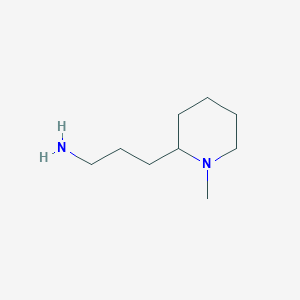
3-(1-Methylpiperidin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpiperidin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine typically involves the reaction of 1-methylpiperidine with a suitable alkylating agent. One common method is the alkylation of 1-methylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpiperidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
3-(1-Methylpiperidin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propan-1-amine
- 2-(3-Methylpiperidin-1-yl)propan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-(1-Methylpiperidin-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11-8-3-2-5-9(11)6-4-7-10/h9H,2-8,10H2,1H3 |
Clé InChI |
NTXGWRFFUCVGLH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


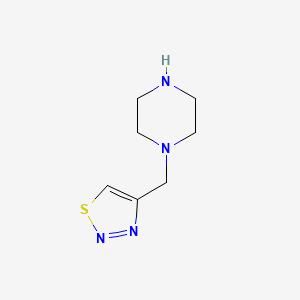
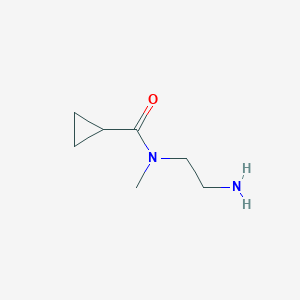
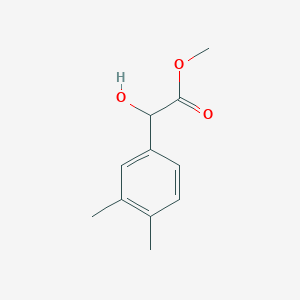

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)

![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)

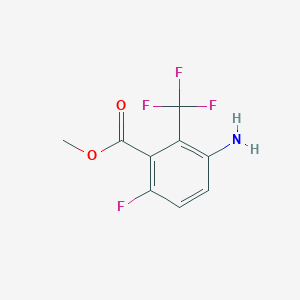
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
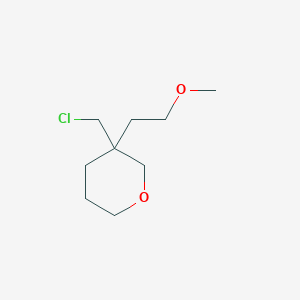
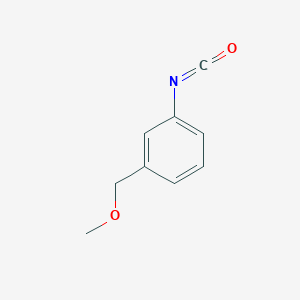
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
